2-Phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid is a heterocyclic compound characterized by its unique imidazo-pyrazole structure. This compound has garnered attention in the fields of medicinal chemistry and materials science due to its potential biological activities and versatility in chemical reactions. The molecular formula for this compound is CHNO, and it has a molecular weight of approximately 215.24 g/mol .
This compound belongs to the class of imidazole derivatives, which are known for their diverse biological activities, including anti-inflammatory and anticancer properties. It is synthesized through various organic reactions involving hydrazine derivatives and α,β-unsaturated carbonyl compounds . The classification of this compound as a carboxylic acid further enhances its reactivity and potential applications in synthetic chemistry.
The synthesis of 2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid typically involves several key steps:
Industrial production may utilize continuous flow reactors to improve efficiency and scalability.
The molecular structure of 2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid features a fused ring system comprising an imidazole and pyrazole moiety. The presence of a carboxylic acid functional group at the 7-position significantly influences its chemical behavior.
Key Structural Features:
2-Phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid can participate in various chemical reactions:
These reactions make it a versatile building block for synthesizing more complex molecules.
The mechanism of action for 2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid is linked to its interaction with biological targets:
In vitro studies indicate that this compound can inhibit cellular proliferation in various cell types within specific time frames.
The physical properties of 2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid include:
Chemical properties include its ability to undergo various organic reactions such as oxidation, reduction, and substitution.
Due to its unique structure and biological activity, 2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid has several potential applications:
The versatility of this compound makes it a valuable subject for further research in both synthetic chemistry and pharmacology .
The synthesis of the imidazo[1,2-b]pyrazole core relies on strategic ring fusion techniques. A prominent approach involves the acid-catalyzed dehydration of 5-aminopyrazole precursors. Treatment of ethyl 5-amino-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-carboxylate with concentrated H₂SO₄ induces cyclization, yielding ethyl 2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-6-carboxylate with high regioselectivity [6]. This method capitalizes on the nucleophilicity of the exocyclic amine and the electrophilicity of adjacent carbonyl/carboxyl groups.
Alternative routes employ multicomponent reactions (MCRs). The Groebke–Blackburn–Bienaymé (GBB) reaction enables efficient scaffold assembly using 5-aminopyrazole-4-carbonitriles, aldehydes, and isocyanides under Lewis acid catalysis (e.g., 20 mol% TFA in ethanol). Microwave irradiation (80°C, 150 W, 10 min) enhances reaction efficiency, achieving yields up to 83% [3]. This method facilitates rapid diversity-oriented synthesis for combinatorial libraries.
Advanced functionalization leverages regioselective metalation. Br/Mg-exchange at position 7 of the imidazo[1,2-b]pyrazole scaffold, followed by trapping with electrophiles, enables precise derivatization [3]. Similarly, TMP-bases (2,2,6,6-tetramethylpiperidyl) permit magnesiation or zincation for C-C bond formation. These techniques address the inherent reactivity challenges of bicyclic systems.
Table 1: Comparative Synthetic Approaches for Imidazo[1,2-b]pyrazole Core
Method | Key Reagents/Conditions | Yield Range | Functionalization Flexibility |
---|---|---|---|
Acid-Catalyzed Dehydration | Conc. H₂SO₄, RT or mild heating | 60-75% | Moderate (limited by precursor) |
GBB Reaction | Aldehyde, isocyanide, TFA (cat.), MW | 70-83% | High (broad substrate scope) |
Br/Mg Exchange | iPrMgCl·LiCl, electrophiles, -78°C | 45-92% | Very High (position-selective) |
Functionalized imidazo[1,2-b]pyrazole monomers undergo radical copolymerization with acrylamide (AAm) and N-hydroxymethacrylamide (NHMA) to create stimuli-responsive hydrogels. The carboxylic acid moiety at position 7 enables covalent incorporation via free-radical initiation (e.g., ammonium persulfate/TEMED). Optimization studies reveal that a 3:1 AAm/NHMA molar ratio maximizes network stability while preserving the pharmacophore’s electronic properties .
Critical parameters influencing hydrogel performance include:
These copolymers exhibit pH-dependent swelling due to the ionization of carboxylic acid groups (pKa ≈ 4.2), expanding applications in controlled drug delivery.
Table 2: Copolymerization Parameters and Hydrogel Properties
AAm:NHMA Ratio | EGDMA (mol%) | Swelling Ratio (pH 7.4) | Drug Loading Efficiency |
---|---|---|---|
1:1 | 0.8 | 12.5 ± 0.8 | 58.3% ± 2.1 |
3:1 | 0.8 | 18.2 ± 1.1 | 82.7% ± 3.4 |
5:1 | 0.8 | 22.6 ± 1.5 | 76.9% ± 2.8 |
3:1 | 0.5 | 24.1 ± 1.7 | 68.4% ± 3.1 |
3:1 | 1.0 | 14.3 ± 0.9 | 79.8% ± 2.9 |
Urea-formaldehyde (UF) resins enhance the mechanical robustness of imidazo[1,2-b]pyrazole-loaded networks through covalent interpenetration. The carboxylic acid group catalyzes UF polycondensation, forming methylol-urea linkages that reinforce the primary acrylamide network. Reaction optimization requires acidic conditions (pH 4.5–5.0) and stoichiometric control to prevent over-crosslinking .
Key stabilization mechanisms include:
Thermal analysis (TGA/DSC) confirms enhanced stability: UF-integrated networks show decomposition onset temperatures >200°C versus 165°C for non-reinforced counterparts. Compression modulus increases 3.5-fold at 25% UF loading, making them suitable for biomedical scaffolding .
Acylhydrazone conjugation bridges the imidazo[1,2-b]pyrazole-7-carboxylic acid core with bioactive catechol derivatives, creating dual-targeting anti-inflammatory agents. Condensation of the carboxylic acid with substituted benzaldehyde hydrazides yields hybrids with E-configuration confirmed by ¹H-NMR (δ 11.23 ppm for CONH) [4] [6]. These linkages demonstrate pH-dependent hydrolytic stability, with t₁/₂ > 48 h at physiological pH (7.4).
Structure-activity relationship (SAR) studies reveal:
Biological evaluations demonstrate multimodal mechanisms:
Table 3: Bioactivity of Acylhydrazone Hybrids
Hybrid Structure | PDE4B IC₅₀ (μM) | ROS Inhibition (Neutrophils) | Platelet Aggregation IC₅₀ (μM) |
---|---|---|---|
4d (Pyrazole-catechol) | 0.31 ± 0.05 | 78.2% ± 3.1 at 10 μM | 42.5 ± 1.8 |
5d (Imidazopyrazole-catechol) | 0.24 ± 0.03 | 85.7% ± 2.8 at 10 μM | 38.7 ± 1.6 |
4k (Pyrrole variant) | >10 | 41.5% ± 3.7 at 10 μM | >100 |
5k (N-Acetylated) | 8.92 ± 0.41 | 36.8% ± 2.9 at 10 μM | >100 |
The hybridization approach synergizes anti-inflammatory, antioxidant, and kinase-modulating activities, validating the pharmacophore’s multitarget capability.
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5